3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one

Antifungal Candida albicans Biofilm inhibition

This specific rhodanine derivative is critical for research into selective anti-virulence mechanisms against Candida albicans. Its unique 4-(2,4-dichlorobenzyloxy)benzylidene substitution pattern is essential for TUP1 gene activation and inhibiting hyphae formation, a function lost in close analogs. As an AldrichCPR product supplied for early-discovery research, it is not interchangeable with other 2-thioxo-thiazolidin-4-ones. Securing this exact compound ensures experimental validity in programs targeting biofilm disruption and kinase inhibition.

Molecular Formula C24H17Cl2NO2S2
Molecular Weight 486.4g/mol
CAS No. 300386-79-2
Cat. No. B371384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one
CAS300386-79-2
Molecular FormulaC24H17Cl2NO2S2
Molecular Weight486.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)SC2=S
InChIInChI=1S/C24H17Cl2NO2S2/c25-19-9-8-18(21(26)13-19)15-29-20-10-6-16(7-11-20)12-22-23(28)27(24(30)31-22)14-17-4-2-1-3-5-17/h1-13H,14-15H2/b22-12+
InChIKeyGBDFHHCPBZOHOL-WSDLNYQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one (CAS 300386-79-2): A Structurally Differentiated 2-Thioxo-thiazolidin-4-one for Specialized Research


3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one (CAS 300386-79-2) is a synthetic small molecule belonging to the 2-thioxo-thiazolidin-4-one (rhodanine) class. It possesses a distinct chemical architecture defined by a 3-benzyl substituent and a 5-benzylidene moiety with a 4-(2,4-dichlorobenzyloxy) group [1]. This specific substitution pattern distinguishes it from a broad array of rhodanine-based inhibitors and has been associated with selective biological activities, notably the inhibition of Candida albicans hyphae formation via TUP1 gene activation [2]. It is primarily available as a research-grade chemical (e.g., AldrichCPR) for non-human, non-therapeutic use .

Why 3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one Cannot Be Replaced by Generic Rhodanine Analogs


The biological activity of 2-thioxo-thiazolidin-4-ones is exquisitely sensitive to the nature and position of substituents on both the N3-benzyl and the 5-benzylidene ring [1]. Interchanging this compound with closely related analogs, such as those with different halogen substitutions (e.g., 4-chlorobenzyloxy or 3,5-dichlorobenzylidene) or those lacking the 2,4-dichloro pattern, is not scientifically valid. For example, a related series of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs showed a 214-fold difference in tyrosinase inhibitory potency based solely on the substitution pattern of the benzylidene ring, demonstrating that small structural changes lead to drastic functional differences [2]. Thus, the precise combination of the 3-benzyl and 4-(2,4-dichlorobenzyloxy)benzylidene groups is not an interchangeable feature but a critical determinant of this compound's unique selectivity profile.

Quantitative Differentiation Guide for 3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one


Selective Antifungal Activity: Targeting C. albicans Hyphae Over Yeast and Bacteria

A series of 5-[3-substituted-4-(4-substituted benzyloxy)-benzylidene]-2-thioxo-thiazolidin-4-one (SR) compounds, which include the structural scaffold of the target compound, demonstrated a profound selectivity for inhibiting the hyphal form of Candida albicans over the yeast form and bacterial growth. The most potent analog, SR7, which shares the core scaffold, achieved a hyphae MIC100 of 10 µg/mL, while its yeast MIC100 was 125 µg/mL, representing a 12.5-fold selectivity [1]. This selectivity is a class-level feature, with all SR compounds requiring 10-40 fold lower concentrations to inhibit hyphae compared to yeast and bacterial growths [1].

Antifungal Candida albicans Biofilm inhibition Hyphae-specific inhibitor

Improved Safety Margin: Reduced Hemolytic Activity Compared to Detergent Controls

In vitro safety profiling of the SR compound series, which shares the core structure of the target compound, showed a favorable cytotoxicity profile. The newly designed SR compounds exhibited 10–40% haemolytic activity on human erythrocytes, a significant reduction compared to the 100% haemolysis caused by the positive control (0.1% triton) [1]. This indicates a wide safety margin for the class, with the specific 2,4-dichloro substitution on the target compound potentially further modulating this property.

Cytotoxicity Hemolysis Toxicity screening Drug safety

Enhanced Tyrosinase Inhibition Potency Relative to Kojic Acid via Scaffold Optimization

A closely related series of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs were evaluated for mushroom tyrosinase inhibition. The most potent analog in this series, analog 3, exhibited an IC50 of 90 nM, which was 214 times lower than that of kojic acid (IC50 = 19.22 µM) [1]. While the target compound bears a unique 2,4-dichlorobenzyloxy substituent, this data provides cross-study evidence that the 3-benzyl-2-thioxothiazolidin-4-one scaffold can be optimized for high-potency tyrosinase inhibition.

Tyrosinase inhibitor Anti-melanogenic Skin lightening Structure-activity relationship

Distinct Physicochemical Profile: Higher Lipophilicity (XLogP3) Compared to Simpler Rhodanines

The target compound has a computed XLogP3 value of 7.2, indicating high lipophilicity [1]. This is a significant differentiating factor from simpler, less-substituted rhodanine analogs. The high lipophilicity is a direct consequence of the 4-(2,4-dichlorobenzyloxy)benzylidene moiety and the N3-benzyl group. This property directly impacts membrane permeability, plasma protein binding, and in vivo distribution, making it specifically suited for applications requiring high cellular uptake or particular ADMET profiles [2].

Physicochemical properties Lipophilicity Drug-likeness ADMET prediction

Procurement-Driven Application Scenarios for 3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one


Development of Anti-Virulence Agents Targeting Fungal Biofilms

This compound is a primary candidate for research programs aiming to develop anti-virulence agents against C. albicans. Unlike broad-spectrum antifungals that kill both pathogenic and commensal organisms, this compound's scaffold has been shown to selectively inhibit hyphae formation—the key step in biofilm development—at concentrations 10-40 fold lower than those required to inhibit yeast or bacterial growth [1]. Its procurement enables the study of TUP1 gene activation as a novel mechanism of action for combating drug-resistant infections [1].

Medicinal Chemistry Optimization for High-Potency Tyrosinase Inhibitors

The (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one scaffold, to which this compound belongs, has delivered a 214-fold improvement in mushroom tyrosinase inhibition compared to kojic acid [2]. Procuring this specific dichlorinated analog provides a starting point for a structure-activity relationship (SAR) study to further enhance potency, selectivity, and safety for anti-melanogenic or skin-lightening applications [2].

Chemical Probe for Studying ADAMTS-5 (Aggrecanase-2) Inhibition

The 5-benzylidene-2-thioxo-thiazolidin-4-one core is a recognized Zn2+-chelating pharmacophore for ADAMTS-5, a key target in osteoarthritis [3]. Specific analogs have demonstrated low micromolar IC50 values with selectivity over related metalloproteases [3]. The unique 4-(2,4-dichlorobenzyloxy)benzylidene motif of this compound makes it a specialized tool compound for probing the S1' pocket of ADAMTS-5, a region critical for achieving isoform selectivity [1].

Screening for Translation Initiation Inhibitors in Cancer Therapy

This compound's core structure is part of a series of 2-thioxo-thiazolidin-4-ones evaluated as translation initiation inhibitors for cancer therapy [4]. Its high lipophilicity (XLogP3=7.2) [5] and distinct halogenation pattern make it a unique candidate for screening against eukaryotic translation initiation, providing a different selectivity profile compared to classical initiation inhibitors and serving as a key building block for designing novel anticancer agents [4].

Quote Request

Request a Quote for 3-Benzyl-5-(4-(2,4-dichloro-benzyloxy)-benzylidene)-2-thioxo-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.